molecular formula C5H6ClN5 B11913518 6-chloro-5,7-dihydro-4H-purin-2-amine

6-chloro-5,7-dihydro-4H-purin-2-amine

Cat. No.: B11913518
M. Wt: 171.59 g/mol
InChI Key: BBHXWJORXNTJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5,7-dihydro-4H-purin-2-amine is a versatile purine derivative designed for advanced medicinal chemistry and drug discovery research. The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved therapeutics . The specific substitution pattern on this compound—featuring a chloro group at the 6-position and an amine at the 2-position—makes it a valuable intermediate for synthesizing a diverse library of novel compounds . The partially reduced 4,5-dihydro state of the purine ring can offer unique reactivity and properties distinct from aromatic purines, potentially serving as a key intermediate in complex synthetic pathways. Researchers utilize this compound as a key precursor in the development of potential therapeutic agents. Its structure is particularly relevant in the exploration of antitumor agents, as many purine-based drugs, such as fludarabine and cladribine, function by impairing nucleic acid synthesis or inhibiting critical metabolic enzymes in cancer cells . Furthermore, purine derivatives are extensively investigated for central nervous system (CNS) applications, including as anticonvulsants . The electron-poor nature of the chlorinated purine ring makes it highly amenable to nucleophilic aromatic substitution reactions, allowing researchers to readily introduce a variety of nitrogen, oxygen, and sulfur-based nucleophiles to create tri-substituted purine libraries for structure-activity relationship (SAR) studies . This product is offered For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6ClN5

Molecular Weight

171.59 g/mol

IUPAC Name

6-chloro-5,7-dihydro-4H-purin-2-amine

InChI

InChI=1S/C5H6ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1-2,4H,(H2,7,11)(H,8,9)

InChI Key

BBHXWJORXNTJIV-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(N1)C(=NC(=N2)N)Cl

Origin of Product

United States

Pre Clinical Biological Evaluation and Mechanistic Investigations of Dihydropurine Derivatives

In Vitro Biological Screening and Potency Assessment

Antimicrobial Spectrum of Activity (e.g., antibacterial, antifungal, antitubercular)

Derivatives of 6-chloro-5,7-dihydro-4H-purin-2-amine have demonstrated a range of antimicrobial activities. Certain 6-chloro-2-methoxy-9-substituted acridine (B1665455) derivatives, synthesized from related precursors, exhibited potent antitubercular activity, with some compounds showing 100% inhibition of Mycobacterium tuberculosis H37Rv at a concentration of 6.25 µg/mL. nih.gov The screening of molecular libraries has also identified substituted pyrimidines with antitubercular activity. nih.gov

In the realm of antifungal agents, 6-chloro-7-deazapurine-β-D-riboside, a nucleoside derivative, has shown activity against various plant pathogenic fungi, including Cochliobolus miyabeanus, Pyricularia oryzae, Colletotricum lagenarium, and Phytophthora infestans at a concentration of 20 ppm. medchemexpress.com Furthermore, a series of 6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinediones displayed significant antifungal activities against pathogenic Candida species. nih.gov Specifically, the derivative with a (3,4-dichlorophenyl)amino substituent was highly effective, with minimum inhibitory concentrations (MICs) of 4 µg/mL. nih.gov Some of these quinolinedione derivatives showed more potent antifungal activity than the standard drug ketoconazole. nih.gov Additionally, 2,5-disubstituted-6-arylamino-4,7-benzimidazolediones, particularly 6-arylamino-5-chloro-2-(2-pyridyl)-4,7-benzimidazolediones, have exhibited potent antifungal activity against Candida species and Aspergillus niger. nih.gov

Novel derivatives based on 6-chloro-9H-carbazol and 1,3,4-oxadiazole (B1194373) scaffolds have also been synthesized and evaluated for their antimicrobial properties. mdpi.com These compounds showed good activity, particularly against Gram-negative bacteria, with one derivative demonstrating notable activity against E. coli. mdpi.com Another compound in this series was identified as a potentially effective antifungal agent. mdpi.com These carbazole (B46965) derivatives also exhibited excellent anti-biofilm properties against both bacterial and fungal strains. mdpi.com

Antimicrobial Activity of this compound Derivatives

Derivative Class Target Organism Activity Reference
6-chloro-2-methoxy-9-substituted acridines Mycobacterium tuberculosis H37Rv 100% inhibition at 6.25 µg/mL nih.gov
6-chloro-7-deazapurine-β-D-riboside Plant pathogenic fungi Active at 20 ppm medchemexpress.com
6-[N-(3,4-dichlorophenyl)amino]-7-chloro-5,8-quinolinedione Candida species MIC of 4 µg/mL nih.gov
6-arylamino-5-chloro-2-(2-pyridyl)-4,7-benzimidazolediones Candida species, Aspergillus niger Potent activity nih.gov
6-chloro-9H-carbazol and 1,3,4-oxadiazole derivatives E. coli Good activity mdpi.com
6-chloro-9H-carbazol and 1,3,4-oxadiazole derivatives Fungi Potential antifungal agent mdpi.com

Antiviral Efficacy Studies

Currently, there is limited publicly available scientific literature detailing specific in vitro antiviral efficacy studies for this compound.

Anticancer Potential and Antiproliferative Effects

The purine (B94841) analog 2-amino-6-chloro-1-deazapurine has shown in vivo activity against mouse leukemia L1210. nih.gov Its cytotoxic effects are attributed to its conversion to a nucleotide by hypoxanthine (B114508) (guanine) phosphoribosyltransferase. nih.gov This nucleotide accumulates in cancer cells, leading to a reduction in purine nucleotide pools and inhibition of purine nucleotide biosynthesis. nih.gov The toxicity of this analog could be prevented or reversed by the addition of other purine pathway intermediates, confirming its mechanism of action. nih.gov

Derivatives of the purine scaffold have been investigated as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that is often overexpressed in cancer cells and plays a crucial role in their survival and proliferation. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of numerous oncoproteins, making it a promising target for cancer therapy. nih.gov A series of 2-amino-6-halopurine derivatives have been identified as a new class of Hsp90 inhibitors that bind to the N-terminal ATP pocket. nih.gov For example, one such derivative demonstrated antiproliferative effects against various breast cancer cell lines, including MCF-7, SKBr3, and MDA-MB-468, at low micromolar concentrations and induced G1 cell cycle arrest. nih.gov Another study reported a derivative, compound 6c, with a significant Hsp90α inhibitory effect, showing an IC₅₀ value of 0.203 μM. nih.gov

Furthermore, functionalized alkyl chlorodihydropyran derivatives have been synthesized and their in vitro antiproliferative activities were evaluated against human solid tumor cell lines, including ovarian cancer (A2780), non-small cell lung cancer (SW1573), and colon cancer (WiDr). nih.gov The results indicated an enhancement in the cytotoxicity of these new analogs compared to their parent compounds. nih.gov

Antiproliferative Activity of this compound Derivatives

Derivative/Analog Cancer Cell Line Mechanism of Action Observed Effect Reference
2-amino-6-chloro-1-deazapurine Mouse leukemia L1210 Inhibition of purine nucleotide biosynthesis In vivo activity nih.gov
2-amino-6-halopurine derivative MCF-7, SKBr3, MDA-MB-468 (Breast Cancer) Hsp90 inhibition Antiproliferative effects, G1 cell cycle arrest nih.gov
Compound 6c (isoxazole derivative) - Hsp90α inhibition IC₅₀ = 0.203 μM nih.gov
Functionalized alkyl chlorodihydropyrans A2780 (Ovarian), SW1573 (Lung), WiDr (Colon) Not specified Enhanced cytotoxicity nih.gov

Immunomodulatory and Anti-inflammatory Profiles

The purinergic P2X7 receptor, an ATP-gated cation channel overexpressed on immune cells, is a key target for controlling neuroinflammation. korea.ac.kr A non-nucleotide purine analog, ITH15004 (2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one), has been identified as a selective antagonist of the P2X7 receptor, with an IC₅₀ value of 9 μM in hP2X7-HEK293 cells. korea.ac.kr This highlights the potential of purine derivatives in modulating immune responses through P2X7 receptor antagonism.

In the context of anti-inflammatory activity, various pyrimidine (B1678525) derivatives have been studied for their ability to suppress immune-induced nitric oxide (NO) production. nih.gov Polysubstituted pyrimidines, particularly 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine derivatives, potently suppressed NO generation in mouse peritoneal cells, with most derivatives exhibiting IC₅₀ values below 5 μM. nih.gov The inhibitory activity was found to be dependent on the substitution pattern, with chloro-substituted analogs being significantly more potent than their hydroxyl counterparts. nih.gov

Inhibition of the human 8-oxoguanine DNA glycosylase-1 (hOGG1) by small molecules has also been shown to suppress proinflammatory gene expression and inflammation. nih.gov This suggests another avenue through which purine-like structures could exert immunomodulatory effects.

Elucidation of Molecular Mechanisms of Action

Enzyme Target Identification and Inhibition Kinetics (e.g., DprE1, Hsp90, AdoMetDC, DHFR, TS, hOGG1, TRPM2, P2X7)

The biological activities of this compound derivatives are mediated through their interaction with various molecular targets.

DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis and a promising target for antitubercular drug discovery. nih.govnih.gov Several classes of DprE1 inhibitors have been identified, including both covalent and non-covalent inhibitors. nih.gov While specific inhibition data for this compound is not available, the broader class of purine analogs is being explored for DprE1 inhibition. nih.gov

Hsp90: As mentioned previously, Heat shock protein 90 (Hsp90) is a key target for anticancer therapy. nih.govnih.gov Purine-scaffold inhibitors, including 2-amino-6-halopurine derivatives, bind to the N-terminal ATP pocket of Hsp90, leading to the degradation of client oncoproteins. nih.gov Compound 6c, an isoxazole (B147169) derivative, exhibited a notable Hsp90α inhibitory effect with an IC₅₀ value of 0.203 μM. nih.gov

DHFR and TS: Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in the folate pathway, essential for the synthesis of nucleotides and, consequently, for cell proliferation. nih.govnih.govresearchgate.net Inhibition of these enzymes is a well-established strategy in cancer and infectious disease therapy. nih.govorscience.ru While direct inhibition of DHFR and TS by this compound has not been explicitly reported, related purine and pyrimidine analogs have been developed as potent inhibitors of these enzymes. nih.gov For instance, a classical antifolate, N-{4-[(2-amino-6-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, is a potent inhibitor of human TS (IC₅₀ = 54 nM) and a moderate inhibitor of human DHFR (IC₅₀ = 88 nM). nih.gov

hOGG1: Human 8-oxoguanine DNA glycosylase-1 (hOGG1) is a DNA repair enzyme that excises oxidized guanine (B1146940) bases from DNA. nih.gov Inhibition of hOGG1 has been shown to suppress cancer cell growth and inflammation. nih.gov A potent inhibitor, TH5487, has been identified that prevents hOGG1 from binding to its DNA substrate. nih.gov

TRPM2: The Transient Receptor Potential Melastatin 2 (TRPM2) channel is involved in oxidative stress signaling. nih.gov While not directly related to the specified compound, studies on TRPM2 show that its activity can be modulated by various factors, indicating its potential as a therapeutic target. nih.gov

P2X7: The purinergic P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses. korea.ac.krnih.gov The non-nucleotide purine analog ITH15004 has been identified as a selective P2X7 receptor antagonist with an IC₅₀ of 9 μM. korea.ac.kr Other novel P2X7 antagonists based on different scaffolds have also been developed, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.govnih.gov

Enzyme Inhibition by Derivatives Related to this compound

Enzyme Target Inhibitor Class/Example IC₅₀ Value Reference
Hsp90α Isoxazole derivative (Compound 6c) 0.203 μM nih.gov
P2X7 Receptor ITH15004 9 μM korea.ac.kr
Human TS N-{4-[(2-amino-6-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid 54 nM nih.gov
Human DHFR N-{4-[(2-amino-6-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid 88 nM nih.gov
P2X7 Receptor 1-(5,6-dihydro- nih.govkorea.ac.krnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl)methanones (e.g., 7n, 7u) 7.7 nM nih.gov
P2X7 Receptor AD-4F (2-amino-3-aryl-1,4-naphthoquinone) 0.93 µM (human) nih.gov

Receptor Binding and Ligand-Receptor Interaction Studies (e.g., purinergic receptors)

The interaction of purine analogs with various receptors, particularly purinergic receptors, is a cornerstone of their therapeutic potential. Purinergic receptors, broadly classified into P1 (adenosine receptors) and P2 (ATP receptors), are integral to numerous physiological processes, making them attractive drug targets. While specific binding data for this compound is not extensively documented in public literature, the binding characteristics can be inferred from studies on analogous purine structures and general principles of receptor-ligand interactions.

Adenosine (B11128) receptors (A1, A2A, A2B, and A3) are the most probable targets for purine derivatives due to structural similarity to the endogenous ligand, adenosine. nih.govmdpi.com These receptors are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity. nih.govgriffith.edu.au For instance, A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, whereas A2A and A2B receptors couple to Gs to stimulate it. nih.govnih.gov The interaction of ligands with these receptors is highly specific, often involving a network of hydrogen bonds, hydrophobic interactions, and π-π stacking within the receptor's binding pocket.

Computational modeling and molecular docking studies provide valuable insights into these interactions. nih.govfrontiersin.org For a molecule like this compound, the following interactions with an adenosine receptor binding site can be hypothesized:

Hydrogen Bonding: The 2-amino group and the nitrogen atoms (N1, N3, N7, N9) of the purine core are potential hydrogen bond donors and acceptors, capable of forming key interactions with amino acid residues like asparagine and serine in the binding pocket.

Hydrophobic and van der Waals Interactions: The dihydrogenated ring introduces a three-dimensional character that can facilitate favorable van der Waals contacts within hydrophobic subpockets of the receptor.

Halogen Bonding: The C6-chloro substituent can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can contribute significantly to binding affinity and selectivity.

It is also known that adenosine receptors can form heteromers, such as A1R-A2AR or A2AR-A3R, which exhibit unique pharmacology and allosteric modulation. nih.govub.edu The binding of a ligand to one protomer in the heteromer can influence the binding affinity and efficacy of a ligand for the other protomer. ub.edu Therefore, the evaluation of dihydropurine derivatives must consider the complexity of these receptor interactions.

Biochemical Pathway Modulation and Cellular Responses

Purine analogs frequently exert their biological effects by acting as antimetabolites, interfering with the synthesis and metabolism of natural purines. nih.govnih.gov These pathways are fundamental for the synthesis of nucleic acids (DNA and RNA) and for cellular energy metabolism (ATP). researchgate.net The activity of most purine analogs depends on their metabolic activation within the cell, typically through phosphorylation by kinases to form fraudulent nucleotides. nih.govnih.gov

The primary pathways targeted by purine analogs include:

De Novo Purine Biosynthesis: This multi-step pathway synthesizes inosine (B1671953) monophosphate (IMP) from simpler precursors. Purine analogs can inhibit key enzymes in this pathway.

Purine Salvage Pathway: This pathway recycles purine bases from the breakdown of nucleic acids. Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenosine kinase are crucial here. Analogs are often substrates for these enzymes, leading to their activation. nih.gov

For this compound, it is plausible that it is recognized by cellular kinases and converted into its corresponding nucleotide form. This fraudulent nucleotide can then inhibit critical enzymes. For example, studies with 2-chlorodeoxyadenosine (cladribine) demonstrate that its phosphorylation is key to its cytotoxic effects, particularly in lymphoid cells which have high levels of deoxycytidine kinase. nih.gov The resulting analog triphosphate can be incorporated into DNA, leading to chain termination and apoptosis, or it can inhibit enzymes like ribonucleotide reductase, which is essential for producing the deoxyribonucleotides required for DNA synthesis. nih.gov

Furthermore, catabolic enzymes play a role in the activity of purine analogs. For example, 6-mercaptopurine (B1684380) is inactivated by xanthine (B1682287) oxidase. nih.gov The resistance of an analog to degradation by enzymes like adenosine deaminase can enhance its therapeutic efficacy. nih.gov The cellular response to treatment with such an analog is often cell-cycle arrest, induction of apoptosis, and inhibition of proliferation, which are the bases for their use as anticancer and immunosuppressive agents. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies on Dihydropurine Analogues

Influence of Substituents at Specific Ring Positions on Biological Activity (C2, C6, C8, N7, N9)

The biological activity of dihydropurine derivatives is profoundly influenced by the nature and position of substituents on the purine ring system. Structure-Activity Relationship (SAR) studies aim to decipher these effects to guide the design of more potent and selective compounds.

C2 Position: The presence of an amino group at the C2 position, as in this compound, is a key feature. This group is a hydrogen bond donor and is critical for recognition by many enzymes and receptors. In some contexts, however, it can be detrimental. For example, in a series of 6-chloropurine (B14466) nucleoside analogs developed as anti-SARS-CoV agents, the introduction of a C2-amino group was found to be unfavorable for antiviral activity.

C6 Position: The substituent at the C6 position is a major determinant of activity. The chloro group in the title compound is a good leaving group, making the C6 position susceptible to nucleophilic substitution. This reactivity can lead to covalent bond formation with a target enzyme, resulting in irreversible inhibition. Alternatively, the chloro group itself can be crucial for binding. Replacing the hydroxyl group of hypoxanthine with a thiol group to create 6-mercaptopurine was a foundational discovery in purine antimetabolites. nih.gov SAR studies on 6-substituted purines have shown that thioether-linked derivatives can be superior to their oxygen or nitrogen isosteres for certain activities.

C8 Position: Modification at the C8 position can significantly modulate activity. In seeking novel antitumor agents, substitutions at the C8 position of the xanthine ring have been extensively explored. mdpi.com The introduction of various aryl or alkyl groups can influence binding affinity and selectivity, often by accessing specific hydrophobic pockets in the target protein.

N7 and N9 Positions: These positions are frequently targeted for substitution to alter the pharmacokinetic and pharmacodynamic properties of purine analogs. N9-alkylation is a common strategy in the synthesis of purine derivatives. mdpi.com In the development of Hsp90 inhibitors based on a purine scaffold, N7/N9 substitution with various aromatic and non-aromatic rings was explored to optimize π-π stacking interactions within the ATP binding site.

The following table summarizes general SAR trends for purine and dihydropurine analogs based on findings from related studies.

PositionSubstituent TypeGeneral Impact on ActivityExample Target Class
C2Amino (-NH2)Often crucial for hydrogen bonding and target recognition, but can be unfavorable in some cases.Kinases, Polymerases
C6Chloro (-Cl)Acts as a reactive handle for covalent inhibition or contributes to binding via halogen bonds.Antivirals, Antitumor
C6Thioethers (-SR)Can improve potency and selectivity over oxygen or nitrogen isosteres.Inotropic Agents
C8Aryl/HeteroarylCan enhance potency by occupying hydrophobic pockets.Antitumor, Kinase Inhibitors
N7 / N9Alkyl/Aryl GroupsModulates solubility, metabolic stability, and receptor binding. Critical for orienting other substituents.Kinase Inhibitors, Antivirals

Role of Dihydrogenation and Ring Saturation in SAR

The saturation of one or more double bonds in the purine ring system, as seen in the 5,7-dihydro structure of the title compound, introduces significant structural changes that have profound implications for biological activity. This dihydrogenation transforms the planar, aromatic pyrimidine-imidazole fused system into a more flexible, three-dimensional structure.

The primary consequences of dihydrogenation include:

Loss of Aromaticity and Planarity: The molecule is no longer flat. This change in topography can drastically alter how the molecule fits into a receptor's binding site. Planar stacking interactions (π-π stacking), which are often important for the binding of aromatic purines, may be lost or replaced by other types of interactions.

Increased Conformational Flexibility: The saturated portion of the ring can adopt different conformations, allowing the molecule to potentially adapt its shape to better fit a binding site. This flexibility can be advantageous, but may also come at an entropic cost upon binding.

Introduction of Chirality: Saturation at the C5 and N7 positions creates stereocenters. As discussed in the next section, this means the compound can exist as different enantiomers or diastereomers, which may have distinct biological activities.

Studies on related heterocyclic systems have demonstrated the importance of ring saturation. For example, a study on dihydropyridine (B1217469) derivatives for rhabdomyosarcoma showed potent activity, highlighting that non-aromatic heterocyclic systems can be highly effective. While direct comparative studies between 6-chloro-2-aminopurine and its 5,7-dihydro analog are scarce, the structural changes imply a different SAR profile. A study on 1-methyl-7-R-6,10-dihydro- nih.govnih.govtiazepino-[4,3-f]purin-2,4(1H, 3H)-dione derivatives found substances with diuretic and hypotensive activity, demonstrating the biological potential of dihydropurine scaffolds. researchgate.net

Stereochemical Aspects of Dihydropurine Bioactivity

Chirality is a fundamental aspect of molecular recognition in biological systems. nih.gov The majority of biological targets, such as enzymes and receptors, are themselves chiral, and thus they often interact differently with the different enantiomers of a chiral drug. mdpi.com One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even cause unwanted side effects. researchgate.net

The structure of this compound, due to the saturation in the imidazole (B134444) portion of the ring system, contains at least one chiral center at the C5 position. This means the compound can exist as a pair of enantiomers (R and S). The precise three-dimensional arrangement of the atoms in each enantiomer can lead to significant differences in their biological activity.

Key considerations for the stereochemistry of dihydropurines include:

Differential Receptor Binding: The enantiomers may bind to a target receptor with different affinities and orientations, leading to one being a potent agonist or antagonist while the other is weak or inactive.

Stereoselective Metabolism: Enzymes responsible for drug metabolism can process one enantiomer more rapidly than the other, leading to different pharmacokinetic profiles.

Enantiomeric Separation: To study these effects, the racemic mixture must be separated into its individual enantiomers. This is often achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). researchgate.netnih.gov

While the importance of stereochemistry is well-established, specific studies on the synthesis, separation, and differential biological evaluation of the enantiomers of this compound have not been reported in the available literature. This represents a critical area for future research to fully understand the therapeutic potential of this class of compounds.

Rational Design Principles for Optimized Dihydropurine Structures

Rational drug design utilizes knowledge of a biological target's structure and function to create new, more effective therapeutic agents. nih.govnih.gov This approach is highly applicable to the optimization of dihydropurine structures. The two main strategies in rational design are structure-based drug design (SBDD) and ligand-based drug design (LBDD). mdpi.combiopolymers.org.ua

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein (e.g., a kinase or a GPCR) is known, SBDD can be employed. biopolymers.org.ua

Molecular Docking: Computational programs can predict how a dihydropurine analog will bind to the active site of its target. nih.gov This allows researchers to virtually screen libraries of compounds and prioritize those with the best predicted binding affinity and mode.

Structure-Guided Optimization: By analyzing the crystal structure of a lead compound bound to its target, medicinal chemists can identify opportunities for modification. For example, if a region of the binding pocket is unoccupied, a substituent can be added to the dihydropurine scaffold to fill that space and form new, favorable interactions, thereby increasing potency. researchgate.net

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods can be used, relying on the information from a set of known active ligands. mdpi.com

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. This model can then be used to search for new dihydropurine structures that fit these criteria.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. mdpi.com This can be used to predict the activity of new, unsynthesized dihydropurine analogs and guide the selection of the most promising candidates for synthesis.

For optimizing dihydropurine structures like this compound, a rational design approach would involve synthesizing analogs with systematic variations at the C2, C6, C8, N7, and N9 positions and evaluating their activity. mdpi.com The resulting SAR data, combined with computational modeling, would provide a powerful platform for developing dihydropurines with improved potency, selectivity, and pharmacokinetic properties. nih.govbiopolymers.org.ua

Computational and Theoretical Approaches in Dihydropurine Research

Quantum Chemical Characterization of Dihydropurine Electronic and Structural Properties

Quantum chemistry provides a fundamental understanding of a molecule's electronic structure, which governs its geometry, stability, and reactivity.

The three-dimensional shape (conformation) and the potential for existing in different isomeric forms (tautomerism) are critical determinants of a molecule's biological activity. For dihydropurine analogs, the non-aromatic dihydropyrimidine (B8664642) ring introduces significant conformational flexibility.

Conformational Analysis: Theoretical calculations, such as those employing molecular mechanics (MM+), semi-empirical (AM1), and ab initio methods, can predict the most stable three-dimensional arrangements of the dihydropurine ring. researchgate.net For instance, studies on related 1,4-dihydropyridine (B1200194) rings, which share structural similarities, often reveal a flattened boat-like conformation. researchgate.netnih.gov The orientation of substituents, such as the chloro group at the 6-position and the amine at the 2-position of the target compound, would be a key focus of such an analysis, as their spatial arrangement dictates how the molecule can interact with a biological target.

Tautomerism: Purines and their analogs are known to exist as mixtures of tautomers, which are isomers that differ in the position of a proton. nih.govias.ac.inresearchgate.netacs.org This is particularly relevant for 6-chloro-5,7-dihydro-4H-purin-2-amine, as both the dihydropyrimidine and imidazole (B134444) rings contain nitrogen atoms that can be protonated. Quantum chemical calculations can predict the relative energies of these different tautomeric forms in various environments (gas phase or in solution), which is crucial because different tautomers can have vastly different abilities to form hydrogen bonds with a target protein. ias.ac.in For example, the equilibrium between amino and imino forms can significantly impact base-pairing interactions in nucleic acids and receptor binding. ias.ac.in

Table 1: Illustrative Tautomers of a Dihydropurine Core

This table illustrates potential tautomeric forms for a generic dihydropurine scaffold related to the title compound. The relative energies would typically be calculated using quantum chemical methods.

Tautomer NameDescriptionPredicted Relative Energy (kcal/mol)
N7-H TautomerProton on the N7 atom of the imidazole ring.0 (Reference)
N9-H TautomerProton on the N9 atom of the imidazole ring.1.5 - 3.0
Amino-Imino TautomerProton shift from the exocyclic amine to a ring nitrogen.5.0 - 10.0

The distribution of electrons within a molecule, described by molecular orbitals, is key to its chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.

Molecular Orbital Analysis: The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. Molecular orbital theory can be used to calculate the energies and shapes of these frontier orbitals. researchgate.netlibretexts.orgutexas.edu For a compound like this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating amino group would significantly influence the electron distribution across the purine (B94841) ring system.

Reactivity Prediction: The HOMO-LUMO energy gap can provide a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. Furthermore, the locations of the HOMO and LUMO can predict sites of electrophilic and nucleophilic attack, respectively. For instance, the presence of a chloro group on the purine ring makes it a good leaving group, and its reactivity can be predicted by analyzing the LUMO at the C6 position. nih.govresearchgate.net This is critical for understanding its potential to react with nucleophilic residues in a protein's active site or its metabolic fate. Deep learning models are also being developed to predict reaction outcomes, which rely on understanding the local reactivity of molecules. arxiv.orgnih.govresearchgate.net

Table 2: Representative Frontier Orbital Energies for a Substituted Purine Analog

This table provides an example of how frontier orbital energies might be presented for a purine analog, as calculated by quantum chemical methods.

Molecular OrbitalEnergy (eV)Implication for Reactivity
HOMO-6.2Indicates electron-donating capacity, likely localized on the amino group and imidazole ring.
LUMO-1.5Indicates electron-accepting capacity, likely with significant contribution from the carbon bearing the chloro substituent.
HOMO-LUMO Gap4.7Suggests moderate chemical stability.

Molecular Modeling and Simulation Studies

While quantum chemistry focuses on the intrinsic properties of a molecule, molecular modeling and simulation techniques are used to study how a molecule interacts with its biological environment, most commonly a protein target.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

Ligand-Target Docking: Docking algorithms place the ligand (e.g., this compound) into the binding site of a protein with a known three-dimensional structure. researchgate.netrsc.orgnih.gov The program then calculates a score that estimates the binding affinity, based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. For a dihydropurine derivative, docking could reveal key interactions, such as hydrogen bonds formed by the 2-amino group or the imidazole nitrogens with amino acid residues in the active site.

Binding Affinity Prediction: The docking score provides a qualitative estimate of binding. More rigorous methods, such as free-energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA), are used to calculate the binding free energy, which is a more quantitative measure of binding affinity (often expressed as Ki or IC50). nih.govnih.govacs.orgchemrxiv.orgarxiv.orgnih.gov These calculations are crucial for prioritizing compounds for synthesis and testing.

Table 3: Illustrative Docking Results for a Dihydropurine Inhibitor against a Kinase Target

This table shows a hypothetical example of docking results for a dihydropurine analog against a protein kinase, a common target class for purine-like molecules.

ParameterValueDescription
Docking Score (kcal/mol)-9.5A lower score indicates a more favorable predicted binding pose.
Predicted Ki (nM)50Estimated inhibitory constant based on the docking score.
Key Hydrogen BondsHis84, Leu83The 2-amino group and N7-H of the ligand form hydrogen bonds with the hinge region of the kinase.
Hydrophobic InteractionsVal18, Ala144The purine ring system forms hydrophobic contacts with nonpolar residues in the active site.

While docking provides a static picture of the protein-ligand complex, molecular dynamics (MD) simulations introduce motion, allowing for the study of the dynamic behavior of the complex over time. nih.govnih.govresearchgate.netnih.govyoutube.comuzh.chnih.govspringernature.com

Dynamic Interaction Analysis: MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of how the positions and velocities of atoms in the protein-ligand complex change over time. nih.govuzh.ch This allows researchers to assess the stability of the binding pose predicted by docking. researchgate.net It can reveal if key hydrogen bonds are stable over time, how water molecules mediate interactions, and if the ligand induces conformational changes in the protein. For a flexible molecule like a dihydropurine, MD simulations are essential to explore the different conformations it can adopt within the binding site. youtube.com

Chemoinformatics and Predictive ADME Profiling

Chemoinformatics applies computational methods to analyze large datasets of chemical information. A key application in drug discovery is the prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. tpcj.orgnih.govf1000research.comdntb.gov.uamdpi.comresearchgate.netgithub.comnih.gov

Predictive ADME Profiling: Before a compound can be an effective drug, it must be able to reach its target in the body and persist for a sufficient amount of time. Predictive ADME models use a molecule's structure to estimate properties like its solubility, permeability (a measure of absorption), plasma protein binding (distribution), susceptibility to metabolism by cytochrome P450 enzymes, and potential for toxicity. tpcj.orgmdpi.comresearchgate.net For this compound, these models could predict its "drug-likeness" based on rules like Lipinski's Rule of Five and assess its potential for oral bioavailability and metabolic stability.

Table 4: Representative Predicted ADME Properties for a Dihydropurine Analog

This table presents a typical output from chemoinformatics software used to predict the ADME properties of a potential drug candidate.

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Compliant with Lipinski's rules.
LogP2.5Indicates a balance of hydrophilicity and lipophilicity, favorable for permeability.
Topological Polar Surface Area (TPSA)75 ŲSuggests good potential for oral absorption.
Number of Hydrogen Bond Donors3Compliant with Lipinski's rules.
Number of Hydrogen Bond Acceptors4Compliant with Lipinski's rules.
CYP2D6 InhibitionUnlikelyLow risk of drug-drug interactions via this metabolic pathway.

Virtual Screening for Novel Dihydropurine Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. arxiv.org The primary goal is to significantly reduce the number of compounds that need to be experimentally tested, thereby accelerating the discovery of new drug candidates. For dihydropurine research, virtual screening is instrumental in identifying novel scaffolds that may exhibit desired biological activities.

The process often begins with a known active compound or a target's crystal structure. A typical virtual screening workflow involves a hierarchical filtering approach, starting with low-precision, high-speed methods and progressing to more computationally intensive, high-precision techniques. mdpi.com

A common workflow includes:

High-Throughput Virtual Screening (HTVS): This initial stage rapidly screens millions of compounds using simplified scoring functions to quickly eliminate non-promising molecules. mdpi.com

Standard Precision (SP) Docking: The hits from HTVS are then subjected to a more refined docking protocol that offers a better balance between speed and accuracy. mdpi.com

Extra Precision (XP) Docking: The most promising candidates from the SP stage undergo rigorous docking and scoring with advanced algorithms that provide a more accurate prediction of binding affinity and conformation. mdpi.com

This tiered approach allows for the efficient exploration of chemical diversity. One key strategy employed in virtual screening is "scaffold hopping," which aims to discover compounds with novel core structures (scaffolds) that are different from known active molecules but retain similar biological activity. nih.gov This is crucial for developing new intellectual property and improving properties such as potency and pharmacokinetics.

Table 1: Illustrative Virtual Screening Cascade for the Identification of Novel Dihydropurine Scaffolds

This table demonstrates a hypothetical multi-step virtual screening process to identify potential new dihydropurine-based compounds from a large chemical library.

Screening StageNumber of Compounds ScreenedCriteria for AdvancementNumber of Hits AdvancedHit Rate (%)
Compound Library 2,000,000N/A2,000,000100
High-Throughput Virtual Screening (HTVS) 2,000,000Docking score > Threshold A20,0001.0
Standard Precision (SP) Docking 20,000Docking score > Threshold B; Scaffold Diversity2,00010.0
Extra Precision (XP) Docking 2,000High predicted binding affinity; Favorable interactions20010.0
Visual Inspection & Final Selection 200Novelty; Synthetic feasibility; Key interactions2512.5

In Silico Assessment of Pharmacokinetic Relevant Parameters

Beyond identifying potential binders, computational methods are critical for predicting the pharmacokinetic properties of drug candidates. This field, often referred to as in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling, assesses the drug-likeness of a molecule. nih.gov Early prediction of these properties is essential to reduce the high attrition rates of drug candidates in later stages of development. For a compound like this compound and its analogs, these predictions can guide chemical modifications to optimize their behavior in the body.

Several key pharmacokinetic parameters are routinely evaluated using a variety of computational models:

Aqueous Solubility (logS): Predicts the solubility of the compound in water, which is crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Estimates the percentage of the drug that will be absorbed from the gut into the bloodstream. A value below 30% often indicates poor absorption. nih.gov

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross the BBB, a critical factor for drugs targeting the central nervous system.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is a transporter protein that pumps foreign substances out of cells. Predicting if a compound is a substrate or inhibitor of P-gp is important for understanding drug distribution and potential drug-drug interactions. nih.gov

Cytochrome P450 (CYP) Inhibition: Predicts whether a compound is likely to inhibit key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which is a major cause of adverse drug interactions.

Table 2: Hypothetical In Silico Pharmacokinetic Profile of this compound and Analogs

This table provides an example of a comparative in silico ADMET assessment for a parent dihydropurine compound and two hypothetical analogs, illustrating how computational tools can predict their drug-like properties.

Compound IDStructure ModificationPredicted Aqueous Solubility (logS)Predicted GI Absorption (%)Predicted BBB PermeantPredicted P-gp SubstratePredicted CYP2D6 Inhibitor
Parent This compound-2.5HighNoNoNo
Analog A R = -CH₃ at N7-2.8HighNoNoNo
Analog B R = -C₆H₅ at C6-3.9ModerateYesYesYes

Future Perspectives and Research Trajectories for 6 Chloro 5,7 Dihydro 4h Purin 2 Amine

Advancements in Synthetic Methodologies for Complex Dihydropurine Structures

The synthesis of complex heterocyclic structures like dihydropurines presents a significant challenge, often requiring multi-step, linear sequences that can be inefficient and limit the exploration of chemical diversity. The future synthesis of 6-chloro-5,7-dihydro-4H-purin-2-amine and its analogs will likely benefit from modern synthetic strategies that prioritize efficiency and modularity.

One promising avenue is the development of novel cyclization strategies. For instance, methods analogous to the synthesis of dihydropyrazole derivatives, which involve base-induced isomerization followed by cyclization, could potentially be adapted for the construction of the dihydropurine core. rsc.org Furthermore, the use of DNA-compatible reactions, which have proven effective for the synthesis of pyrrolidine-fused scaffolds in a one-pot, three-component fashion, could be explored for creating dihydropurine libraries. acs.org This approach would be particularly valuable for generating a diverse set of analogs for high-throughput screening.

Late-stage functionalization is another key area for advancement. Traditional methods often introduce key substituents early in the synthetic sequence, which can be inefficient. A revised approach, similar to that used for 6-alkoxy-2-aminopurines, would allow for the introduction of diverse functionalities at a later stage, enabling the rapid generation of a wide range of derivatives from a common intermediate. youtube.com This would be crucial for exploring the structure-activity relationships (SAR) of this compound.

Synthetic StrategyPotential Advantage for Dihydropurine Synthesis
Novel Cyclization ReactionsEfficient construction of the core dihydropurine ring system.
DNA-Compatible SynthesisEnables the creation of large, diverse libraries for screening. acs.org
Late-Stage FunctionalizationAllows for rapid generation of analogs to explore SAR. youtube.com

Discovery of Novel Biological Targets and Therapeutic Applications

The purine (B94841) scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, particularly in the area of oncology and virology. The structural similarity of this compound to known bioactive purine analogs, such as 6-alkoxy-2-aminopurines which are known inhibitors of Cyclin-Dependent Kinases (CDKs), suggests that this novel dihydropurine may also interact with protein kinases. youtube.com Therefore, a primary focus of future research should be to screen this compound against a broad panel of kinases to identify potential targets.

Beyond kinases, the unique three-dimensional structure imparted by the dihydro-pyrimidone ring could lead to interactions with novel biological targets. The exploration of its activity against other enzyme families, G-protein coupled receptors (GPCRs), and ion channels is warranted. The antimicrobial potential of related heterocyclic systems, such as carbazole (B46965) derivatives and quinolines, also suggests that this compound could be investigated for activity against bacterial and fungal pathogens. nih.govnih.govmdpi.com

The discovery of its biological targets will pave the way for exploring its therapeutic applications. Given the role of kinases in cell cycle regulation, cancer is a primary therapeutic area of interest. However, depending on the specific target profile, applications in inflammatory diseases, neurodegenerative disorders, and infectious diseases should also be considered.

Application of Artificial Intelligence and Machine Learning in Dihydropurine Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. nih.govmdpi.comnih.gov For a novel compound like this compound, AI can play a crucial role in accelerating its development.

AI algorithms can be trained on existing data for known purine and dihydropurine analogs to predict the biological activity profile of this new scaffold. mdpi.com This can help in prioritizing which biological targets to investigate experimentally. Furthermore, generative AI models can design novel analogs of this compound with optimized properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov

In the realm of synthesis, AI can assist in devising novel and efficient synthetic routes. By analyzing the vast body of chemical reaction data, machine learning models can predict the outcomes of reactions and suggest optimal conditions, thereby reducing the time and resources required for synthesis. While AI is a powerful tool, it is important to note that its predictions must be validated through experimental work in a robust iterative cycle between computational and laboratory research. harvard.edu

Development of Integrated Research Platforms for Dihydropurine Compound Libraries

The efficient exploration of the chemical space around this compound will require the development and utilization of integrated research platforms. These platforms consolidate synthesis, purification, and biological testing into a streamlined and often automated workflow. researchgate.net

Such platforms enable the rapid generation and screening of libraries of dihydropurine analogs, significantly accelerating the discovery of structure-activity relationships. researchgate.net By combining automated synthesis with high-throughput screening (HTS) and high-content screening (HCS), researchers can quickly identify promising lead compounds. medchemexpress.com

The development of dedicated dihydropurine compound libraries, facilitated by these integrated platforms, will be a critical step in unlocking the full therapeutic potential of this scaffold. These libraries, which can be designed with the aid of AI, will provide a valuable resource for screening against a wide range of biological targets and for identifying starting points for drug discovery programs. enamine.net Companies like WuXi AppTec and Enamine already offer such integrated services and compound libraries that could be leveraged for this purpose. enamine.netwuxibiology.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.